![molecular formula C11H12 B14305094 4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene CAS No. 112504-80-0](/img/structure/B14305094.png)
4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene: is an organic compound with the molecular formula C15H24 and a molecular weight of 204.3511 g/mol This compound is part of the cyclopropa[a]naphthalene family, characterized by a cyclopropane ring fused to a naphthalene system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene typically involves the cyclopropanation of a naphthalene derivative. One common method is the reaction of a naphthalene derivative with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, and other substituted derivatives.
Scientific Research Applications
Chemistry: 4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene is used as a building block in organic synthesis.
Biology and Medicine: Research has explored the biological activity of derivatives of this compound.
Industry: In the industrial sector, this compound and its derivatives are investigated for their potential use in the production of advanced materials, such as polymers and resins, due to their unique structural properties .
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene and its derivatives involves interactions with specific molecular targets. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
- 1H-Cyclopropa[a]naphthalene, 1a,2,3,5,6,7,7a,7b-octahydro-1,1,7,7a-tetramethyl-
- 1H-Cyclopropa[a]naphthalene, 1a,2,3,3a,4,5,6,7b-octahydro-1,1,3a,7-tetramethyl-
- β-Gurjunene
- δ1 (10)-Aristolene
- Calarene
Uniqueness: 4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene stands out due to its specific structural arrangement, which imparts unique chemical and physical properties. These properties make it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
112504-80-0 |
|---|---|
Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene |
InChI |
InChI=1S/C11H12/c1-2-4-10-8(3-1)5-6-9-7-11(9)10/h5-6H,1-4,7H2 |
InChI Key |
VUHRZICJEYVIFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione}](/img/structure/B14305022.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol](/img/structure/B14305024.png)
![5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one](/img/structure/B14305032.png)
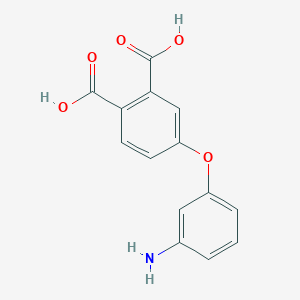

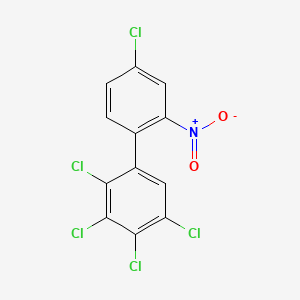
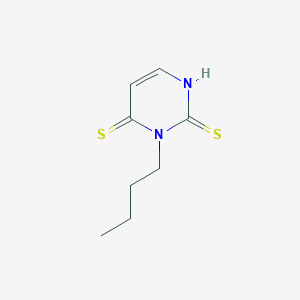
![N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine](/img/structure/B14305091.png)
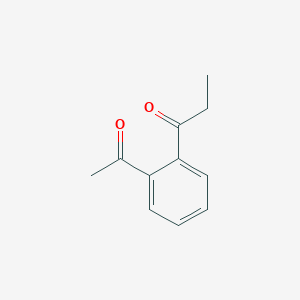

![1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B14305099.png)
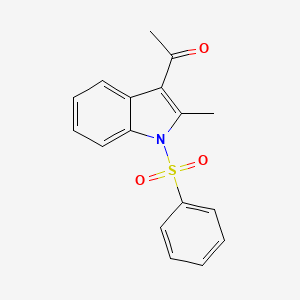
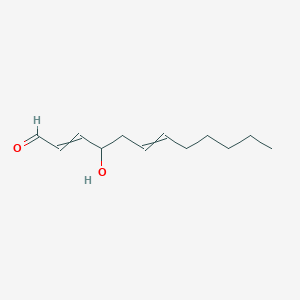
![1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL](/img/structure/B14305130.png)
